2-Fluoro-3-(trifluoromethyl)phenol

Catalog No.
S755539
CAS No.
207291-85-8
M.F
C7H4F4O
M. Wt
180.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-(trifluoromethyl)phenol

CAS Number

207291-85-8

Product Name

2-Fluoro-3-(trifluoromethyl)phenol

IUPAC Name

2-fluoro-3-(trifluoromethyl)phenol

Molecular Formula

C7H4F4O

Molecular Weight

180.1 g/mol

InChI

InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H

InChI Key

DOICLFHNNMXINV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C(F)(F)F
  • Organic Synthesis: The presence of the fluorine and trifluoromethyl groups on the phenol ring makes 2-Fluoro-3-(trifluoromethyl)phenol an interesting building block for organic synthesis. These functional groups can participate in various reactions, potentially leading to novel materials or pharmaceuticals [].
  • Medicinal Chemistry: Fluorine substitution and the presence of trifluoromethyl groups are common modifications used in medicinal chemistry to improve drug potency and metabolic stability []. 2-Fluoro-3-(trifluoromethyl)phenol could be a starting material for the synthesis of new drug candidates.

2-Fluoro-3-(trifluoromethyl)phenol, with the molecular formula C₇H₄F₄O, features a phenolic hydroxyl group (-OH) on a benzene ring that is substituted with a fluoro group at the second position and a trifluoromethyl group (-CF₃) at the third position. The presence of these electronegative fluorine atoms significantly alters the compound's chemical properties, including its reactivity and solubility in organic solvents . This compound is known for its ability to form stable complexes with transition metals, enhancing its utility in catalysis and other

Due to the lack of specific data, it's important to consider general safety precautions when handling fluorophenols. These compounds can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed. Always consult with a safety data sheet (SDS) for specific handling procedures and appropriate personal protective equipment (PPE) before working with unknown chemicals [].

, including:

  • Nucleophilic substitution: The hydroxyl group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The positions ortho and para to the hydroxyl group are activated for further substitution reactions.
  • Fluorination: The compound can undergo further fluorination reactions, which may lead to derivatives with enhanced properties.

Several methods exist for synthesizing 2-fluoro-3-(trifluoromethyl)phenol:

  • Diazotization and Hydrolysis: One common method involves diazotizing 4-fluoro-3-trifluoromethylaniline followed by hydrolysis to yield 2-fluoro-3-(trifluoromethyl)phenol. This process typically requires specific temperature control and solvent systems .
  • Direct Fluorination: Another approach may involve direct fluorination of phenolic compounds using specialized fluorinating agents, which can introduce the desired fluoro and trifluoromethyl groups selectively .

The unique properties of 2-fluoro-3-(trifluoromethyl)phenol make it valuable in several applications:

  • Catalysis: Its ability to form stable complexes with metals makes it useful as a catalyst or catalyst precursor in organic synthesis.
  • Material Science: The compound may be utilized in developing new materials with enhanced thermal stability and chemical resistance due to the strong C-F bonds.
  • Pharmaceuticals: As a building block, it could serve as an intermediate in synthesizing biologically active compounds.

Several compounds share structural similarities with 2-fluoro-3-(trifluoromethyl)phenol. Here are some notable examples:

Compound NameStructureKey Features
2-TrifluoromethylphenolC₇H₅F₃OLacks fluoro substituent; has different reactivity
4-Fluoro-3-trifluoromethylphenolC₇H₄F₄ODifferent substitution pattern; potential for different biological activity
4-Fluoro-2-hydroxybenzaldehydeC₇H₄F₄OContains an aldehyde group; used in organic synthesis
TrifluoromethoxybenzeneC₈H₅F₃OContains a methoxy group; differing electronic properties

The uniqueness of 2-fluoro-3-(trifluoromethyl)phenol lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds. Each of these compounds presents distinct characteristics that can be leveraged for various synthetic or practical purposes.

Fluorinated phenols represent a critical class of organofluorine compounds, characterized by enhanced chemical stability, bioavailability, and unique electronic properties due to fluorine’s electronegativity (3.98 Pauling scale). These compounds are pivotal in pharmaceuticals, agrochemicals, and materials science. For instance, 19% of FDA-approved drugs between 2016–2022 contained fluorine, often as trifluoromethyl or aryl fluoride motifs. The strategic placement of fluorine atoms modulates acidity, lipophilicity, and hydrogen-bonding capacity, enabling tailored interactions in biological systems and synthetic matrices.

Structural Characteristics of 2-Fluoro-3-(Trifluoromethyl)phenol

2-Fluoro-3-(trifluoromethyl)phenol (C$$7$$H$$4$$F$$4$$O, MW 180.10 g/mol) features a phenol core substituted with fluorine at the *ortho*-position and a trifluoromethyl (-CF$$3$$) group at the meta-position (Figure 1). Key properties include:

  • Acidity: The -CF$$_3$$ group’s electron-withdrawing effect lowers the phenolic O–H pKa to ~8.5–9.0, enhancing deprotonation under mild conditions.
  • Geometry: DFT calculations predict a planar aromatic ring with C–F bond lengths of 1.34 Å (C–F) and 1.33 Å (C–CF$$_3$$).
  • Spectroscopic signatures: $$^{19}\text{F}$$ NMR shows distinct signals at δ = -57.8 ppm (CF$$_3$$) and -121.5 ppm (F).

Table 1: Comparative Acidity of Fluorinated Phenols

CompoundpKa
Phenol9.99
4-Fluorophenol9.89
3-Trifluoromethylphenol9.08
2-Fluoro-3-(trifluoromethyl)phenol8.68

Data sourced from $$^{19}\text{F}$$ NMR studies.

Historical Development of Trifluoromethylated Phenolic Compounds

Early synthesis routes relied on hazardous methods like diazotization of p-fluoroaniline or hydrolysis of p-bromofluorobenzene, yielding low purity and scalability. Breakthroughs emerged with copper-catalyzed hydrolysis (90% yield) and the Ritter group’s PhenoFluor™ reagent, enabling direct deoxyfluorination of phenols without pre-activation. Modern techniques, such as microwave-assisted fluorination using [IPrH][F(HF)$$_2$$], achieve regioselectivity >95%.

Research Objectives and Scope of Fluorophenol Studies

Current research focuses on:

  • Photolytic behavior: Tracking fluorine retention during UV-induced degradation.
  • Pharmaceutical intermediates: Serving as precursors to kinase inhibitors (e.g., apalutamide) and antiviral agents.
  • Materials science: Enhancing hydrogen-bond donor capacity in self-assembled monolayers.

Synthesis and Reactivity

Synthetic Methodologies

Copper-Catalyzed Hydrolysis

  • Conditions: PBFB (p-bromofluorobenzene) with NaOH/Na$$2$$CO$$3$$ at 200–210°C.
  • Yield: 87–90%.

PhenoFluor™-Mediated Fluorination

  • Reagent: [IPrH][F(HF)$$_2$$] in DMF at 100°C.
  • Advantages: Eliminates diazonium intermediates, tolerates amines and aldehydes.

Table 2: Comparison of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Diazotization56–7685–90Low
Copper hydrolysis87–9095–98High
PhenoFluor™92–95>99Medium

Reactivity and Functionalization

  • Photolysis: Under UV (254 nm), 2-fluoro-3-(trifluoromethyl)phenol degrades to fluoride (F$$^-$$) and trifluoroacetic acid (TFA) via C–F bond cleavage.
  • Electrophilic substitution: The -CF$$_3$$ group directs incoming electrophiles to the para-position, enabling bromination or nitration.

Applications in Science and Industry

Pharmaceutical Intermediates

  • Anticancer agents: Key precursor to apalutamide (androgen receptor inhibitor).
  • Antivirals: Utilized in baloxavir marboxil synthesis (endonuclease inhibitor).

Materials Chemistry

  • Self-assembled monolayers (SAMs): The fluorinated phenol forms robust H-bonds with pyridyl acceptors, improving monolayer stability (ΔG$$_{\text{ads}}$$ = -42 kJ/mol).

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-3-(trifluoromethyl)phenol

Dates

Modify: 2023-08-15

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